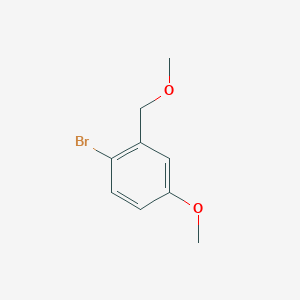

1-Bromo-4-methoxy-2-(methoxymethyl)benzene

描述

属性

IUPAC Name |

1-bromo-4-methoxy-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYLHYVLKUTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination Using Tetrabutylammonium Tribromide (Bu₄NBr₃)

A widely reported method employs Bu₄NBr₃ as a brominating agent. This reagent facilitates electrophilic aromatic substitution under mild conditions, minimizing side reactions.

Procedure

- Precursor : 4-Methoxy-2-(methoxymethyl)benzene

- Reagents : Bu₄NBr₃ (1–3 equiv), solvent (e.g., dichloromethane or acetonitrile)

- Conditions : 100°C, 16–24 hours

- Workup : Quench with Na₂S₂O₃, extract with organic solvent, and purify via column chromatography.

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 45–85% | |

| Purity | >95% (HPLC) | |

| Byproducts | Minimal (controlled by stoichiometry) |

Mechanism

Bu₄NBr₃ generates Br⁺ ions in situ, which activate the aromatic ring for electrophilic substitution. The methoxy and methoxymethyl groups direct bromine to the para position relative to the methoxy group.

Multi-Step Synthesis via Intermediate Formation

For complex precursors, multi-step strategies are employed to install functional groups sequentially.

Nitration-Reduction-Bromination Sequence

This method exploits nitro group reduction to introduce amino intermediates, followed by bromination.

Procedure

- Nitration : 4-Methoxy-2-(methoxymethyl)benzene → 3-Nitro-4-methoxy-2-(methoxymethyl)benzene using HNO₃/H₂SO₄.

- Reduction : Nitro group reduced to amine using H₂/Pd-C or SnCl₂/HCl.

- Bromination : Amino intermediate treated with Br₂ or NBS.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 70–80% |

| Reduction | H₂ (3 bar), Pd/C, EtOH, 40°C | 90% |

| Bromination | Br₂, CH₂Cl₂, 0°C → RT | 75% |

Advantages

- High regioselectivity due to directing effects of nitro and amine groups.

- Scalable for industrial production.

Limitations

Catalytic Hydrogenation and Functional Group Interconversion

This approach targets intermediates with reducible groups (e.g., nitro or ketone) to generate the methoxymethyl moiety.

Hydrogenation of Nitro Precursors

A method described in EP2621885B1 involves hydrogenating 4-nitro-2-methoxymethyl-1-benzylaminobenzene to yield the desired product.

Procedure

- Precursor : 4-Nitro-2-methoxymethyl-1-benzylaminobenzene

- Catalyst : Pd/C or PtO₂

- Conditions : H₂ (2–3 bar), EtOH, 25–40°C, 30 min–4 hr.

- Post-Treatment : Acid workup (HCl) to remove benzylamine.

| Parameter | Detail | Source |

|---|---|---|

| Yield | 80–90% | |

| Purity | >98% (after crystallization) | |

| Catalyst | Pd/C (10% loading) |

Mechanism

- Nitro group reduced to amine, which is subsequently deprotected.

- Methoxymethyl group remains intact under hydrogenation conditions.

Alkylation and Methoxylation Strategies

For substrates lacking the methoxymethyl group, alkylation is employed to introduce this functionality.

Methoxymethyl Group Installation via Etherification

A patent (EP1103542A2) describes reacting 2-methoxymethyl-4-nitrophenol with haloacetamide to form intermediates, which are later reduced.

Procedure

- Precursor : 2-Methoxymethyl-4-nitrophenol

- Reagents : Iodoacetamide, NaI (catalyst), acetone, 80–120°C.

- Workup : Hydrogenation (H₂/Pd-C) to remove nitro group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Etherification | Iodoacetamide, NaI, acetone, 100°C | 60–70% |

| Reduction | H₂ (1 bar), Pd/C, EtOH, 25°C | 85% |

Key Considerations

- Solvent choice (e.g., acetone) enhances reaction efficiency.

- Acidic conditions (HCl) aid in isolating the product.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination (Bu₄NBr₃) | High regioselectivity, mild conditions | Limited to activated precursors | 45–85% |

| Multi-Step Nitration-Reduction | Scalable, versatile precursors | Multiple steps, hazardous reagents | 60–80% |

| Catalytic Hydrogenation | High purity, no byproducts | Requires expensive catalysts | 80–90% |

| Alkylation (EP1103542A2) | Flexible for complex precursors | Moderate yields, lengthy process | 60–70% |

Industrial-Scale Optimization

For large-scale production, continuous flow processes and automation are employed to enhance efficiency.

Key Optimization Strategies

化学反应分析

Types of Reactions

1-Bromo-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 4-methoxy-2-(methoxymethyl)benzene by removing the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 4-methoxy-2-(methoxymethyl)phenol, 4-methoxy-2-(methoxymethyl)aniline, etc.

Oxidation: Formation of 4-methoxy-2-(methoxymethyl)benzaldehyde or 4-methoxy-2-(methoxymethyl)benzoic acid.

Reduction: Formation of 4-methoxy-2-(methoxymethyl)benzene.

科学研究应用

Organic Synthesis

1-Bromo-4-methoxy-2-(methoxymethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for creating various derivatives. The methoxy and methoxymethyl groups enhance the compound's reactivity and solubility, which are crucial for its role in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound may exhibit potential biological activity, making it relevant in medicinal chemistry. The structural features suggest possible interactions with biological targets, which can be explored for enzyme inhibition studies and protein-ligand interaction research. This capability positions this compound as a candidate for drug development and pharmacological studies.

Biochemical Assays

The compound is utilized as a probe in biochemical assays, particularly in studies involving enzyme-catalyzed reactions. Its functional groups allow it to interact with various enzymes, providing insights into reaction mechanisms and enzyme specificity.

Material Science

In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties contribute to the development of new materials with tailored functionalities.

Case Study 1: Synthesis of Complex Aromatic Compounds

In a study published by the Royal Society of Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing complex aromatic compounds through bromination reactions under controlled conditions. The study highlighted its effectiveness in facilitating selective reactions that lead to high yields of desired products .

A recent investigation into the biological activity of this compound revealed its potential as an enzyme inhibitor. The research focused on its interactions with specific enzymes involved in metabolic pathways, indicating promising avenues for further pharmacological exploration.

Case Study 3: Application in Material Science

Another study explored the application of this compound in developing specialty materials. The unique chemical properties imparted by the methoxy and methoxymethyl groups allow for modifications that enhance material performance, particularly in coatings and adhesives .

作用机制

The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methoxymethyl groups can undergo oxidation or reduction. These reactions can alter the compound’s structure and function, leading to various biological and chemical effects .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-bromo-4-methoxy-2-(methoxymethyl)benzene, highlighting differences in substituents, molecular properties, and synthesis yields:

Structural Analogues

- Substituent Effects :

- Methoxymethyl (-CH₂OCH₃) : Enhances solubility in polar solvents (e.g., DCM, THF) due to ether oxygen .

- Bromomethyl (-CH₂Br) : Increases electrophilicity, making the compound reactive toward nucleophiles (e.g., SN2 reactions) .

- Benzyloxy (-OCH₂C₆H₅) : Introduces steric bulk, slowing down reactions at the aromatic ring .

Physicochemical Properties

- Polarity : Methoxymethyl and methoxy groups increase polarity compared to alkyl-substituted analogs (e.g., 4-bromo-2-ethyl-1-methoxybenzene) .

- For example, 4-bromo-2-methoxy-1-(methoxymethoxy)benzene (MW 247.09) is less volatile than the target compound .

Reactivity and Functional Group Influence

- Electrophilic Aromatic Substitution (EAS) :

- Bromine deactivates the ring, directing incoming electrophiles to meta/para positions. Methoxy and methoxymethyl groups weakly activate the ring but are outweighed by bromine’s deactivation .

- Alkenyl-Substituted Analogs (e.g., 1-bromo-4-methoxy-2-(1-phenylethenyl)benzene): Ethenyl groups enable Diels-Alder or hydrogenation reactions .

- Cross-Coupling Reactions : The methoxymethyl group stabilizes intermediates in Suzuki-Miyaura couplings, as seen in NMR studies of related trifluoromethylphenyl derivatives .

生物活性

1-Bromo-4-methoxy-2-(methoxymethyl)benzene, also known by its CAS number 13358241, is an organobromine compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromine atom attached to a benzene ring, along with two methoxy groups that may influence its biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that certain brominated compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often linked to the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects of Related Compounds

| Compound | Inhibition Target | Cell Line | Reference |

|---|---|---|---|

| Bromophenol A | TNF-α, IL-6 | RAW 264.7 | |

| 6,6′-Bieckol | IL-6 | RBL-2H3 | |

| Phloroglucinol | MMPs | HT1080 |

2. Antimicrobial Activity

The antimicrobial properties of brominated compounds have been well-documented. They are known to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival. The mechanism often involves interference with folic acid synthesis, which is critical for DNA replication in bacteria .

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent.

3. Cytotoxic Effects

Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanisms identified include the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Table 2: Cytotoxicity Data on Cancer Cell Lines

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H NMR reveals deshielding effects on adjacent protons (e.g., aromatic protons near Br show downfield shifts ~δ 7.2–7.5 ppm). ¹³C NMR identifies carbons bonded to electronegative groups (e.g., C-Br appears ~δ 110–120 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₉H₁₁BrO₂: m/z 231.086) and fragmentation patterns (e.g., loss of Br or methoxymethyl groups).

- IR Spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) provide functional group confirmation .

How can divergent reactivity in Lewis acid-catalyzed transformations of this compound be rationalized?

Advanced Research Question

The methoxymethyl group introduces steric and electronic effects that influence reactivity. For example, in Friedel-Crafts alkylation, bulky substituents may redirect electrophilic attack to less hindered positions. Computational modeling (DFT or MD simulations) can predict reaction pathways:

- Steric Maps : Analyze van der Waals radii to identify steric clashes.

- Electrostatic Potential Surfaces : Identify electron-rich regions prone to electrophilic attack.

- Case Study : In a related compound, 1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene, the methoxymethyl group stabilizes transition states via hyperconjugation, altering regioselectivity .

What strategies mitigate contradictions in reported synthetic yields or by-product formation?

Advanced Research Question

Discrepancies often arise from variations in purification methods or reagent quality. For example:

- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., dehalogenated products or over-alkylated derivatives).

- Optimization : Design a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, stoichiometry).

- Validation : Cross-reference with databases like PubChem or Reaxys to compare reported yields and conditions .

How does the methoxymethyl group influence the compound’s stability under acidic or basic conditions?

Basic Research Question

The methoxymethyl (-CH₂OCH₃) group is susceptible to hydrolysis under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH/EtOH) conditions. Stability studies should include:

- Kinetic Monitoring : Use TLC or in situ IR to track degradation.

- Protection Strategies : Replace with stable groups (e.g., tert-butyldimethylsilyl) if decomposition occurs.

- Case Study : Hydrolysis of 4-Benzyloxy-2-bromo-1-methoxybenzene under basic conditions removes the benzyl group, highlighting the need for pH control .

What computational tools predict the environmental or toxicological profile of this compound?

Advanced Research Question

Tools like EPA’s DSSTox and PubChem’s PISTACHIO model leverage QSAR (Quantitative Structure-Activity Relationship) to predict toxicity:

- Input Data : SMILES string (COC1=CC(=C(C=C1)Br)COC) generates descriptors like logP (lipophilicity) and molecular polarizability.

- Outputs : Predicted LC50 (aquatic toxicity) and mutagenicity alerts based on structural analogs .

- Limitations : False positives may occur due to sparse experimental data; validate with in vitro assays.

How can this compound serve as a building block for synthesizing bioactive molecules?

Basic Research Question

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。